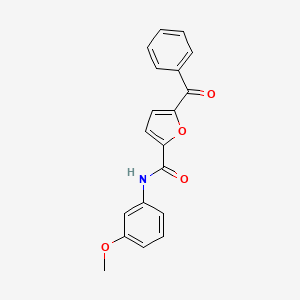![molecular formula C18H22N2O6 B5597976 (3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)
(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemically synthesized molecules that have applications in various fields of medicinal chemistry and drug development. It incorporates morpholine and pyrrolidine rings, which are common motifs in pharmaceutical agents due to their versatile chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, Linxiao Wang et al. (2016) described the synthesis of a morpholin-4-yl pyridin-2-one derivative through steps including rearrangement, condensation, and nucleophilic substitution reactions, showcasing the complex synthetic routes needed to construct such molecules (Wang et al., 2016).
Molecular Structure Analysis
Structural determination techniques such as NMR, MS, and X-ray diffraction play a crucial role in confirming the molecular structure of synthesized compounds. Qing Wang et al. (2017) utilized X-ray powder diffraction to provide detailed structural data for a related compound, highlighting the importance of these techniques in understanding the geometric configuration and atomic connectivity within such molecules (Wang et al., 2017).
Chemical Reactions and Properties
The reactivity of such compounds can involve various chemical transformations, including amide formation, esterification, and nucleophilic substitutions, reflecting the compound's versatile functional group chemistry. Sofia Dallasta Pedroso et al. (2020) investigated the crystal structure and Hirshfeld surface analysis of a pyrrolidine derivative, contributing to the understanding of its chemical reactivity and interactions (Pedroso et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Applications in Insecticide Development
A related study on pyridine derivatives, including compounds with morpholine structures, revealed significant insecticidal activity against cowpea aphid. One such compound demonstrated approximately four times the insecticidal activity of the acetamiprid insecticide. This indicates the potential utility of morpholine derivatives in developing more effective insecticides for agricultural applications (E. A. Bakhite et al., 2014).
Enhanced Topical Drug Delivery
Research on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen aimed at improving topical drug delivery demonstrated that these compounds could be rapidly converted to naproxen in human serum. The study highlighted the potential of morpholine derivatives to enhance the solubility and permeation of drugs through the skin, suggesting a promising approach for improving the efficacy of topical medications (J. Rautio et al., 2000).
Contribution to Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester via a practical route opens up new possibilities in peptidomimetic chemistry. This compound's compatibility with solid-phase peptide synthesis allows for its application in creating peptidomimetics with potential therapeutic uses (Filippo Sladojevich et al., 2007).
Alzheimer's Disease Research
A study on the synthesis of 2,4,5-trisubstituted imidazoles as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment highlighted the therapeutic promise of compounds with morpholine motifs. One of the synthesized compounds demonstrated potent inhibitory activity, underscoring the potential of such compounds in developing new treatments for Alzheimer's disease (Sania Pervaiz et al., 2020).
Propiedades
IUPAC Name |
(3S,4R)-4-(2-methoxyphenyl)-1-(2-morpholin-4-yl-2-oxoacetyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-25-15-5-3-2-4-12(15)13-10-20(11-14(13)18(23)24)17(22)16(21)19-6-8-26-9-7-19/h2-5,13-14H,6-11H2,1H3,(H,23,24)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCGXWHVFOCSIS-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)


![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)
![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)
![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)
![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)
![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)